molecular formula C10H14O2 B128372 1-(ethoxymethyl)-4-methoxybenzene CAS No. 55249-73-5

1-(ethoxymethyl)-4-methoxybenzene

Cat. No.: B128372
CAS No.: 55249-73-5
M. Wt: 166.22 g/mol
InChI Key: MAJJDGWXCUOAJY-UHFFFAOYSA-N
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Description

1-(ethoxymethyl)-4-methoxybenzene: is an organic compound with the molecular formula C10H14O2. It is a derivative of anisole, where the methoxy group is substituted with an ethoxymethyl group at the para position. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: One common method to synthesize 1-(ethoxymethyl)-4-methoxybenzene involves the Williamson ether synthesis. This method typically involves the reaction of p-anisaldehyde with ethanol in the presence of a base such as sodium ethoxide.

    Industrial Production Methods: Industrially, this compound can be produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(ethoxymethyl)-4-methoxybenzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. The ethoxymethyl group is an ortho/para-directing group, making the compound more reactive towards electrophiles.

Major Products Formed:

    Oxidation: Formation of p-(Ethoxymethyl)benzaldehyde or p-(Ethoxymethyl)benzoic acid.

    Reduction: Formation of p-(Ethoxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which 1-(ethoxymethyl)-4-methoxybenzene exerts its effects is primarily through its interaction with biological macromolecules. The ethoxymethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Anisole is structurally similar to 1-(ethoxymethyl)-4-methoxybenzene but has a methoxy group instead of an ethoxymethyl group.

    p-Methoxybenzyl Alcohol: This compound has a methoxy group and a benzyl alcohol group at the para position. It is used in similar applications but has different reactivity and properties.

    p-Ethoxybenzyl Alcohol: Similar to this compound but with an ethoxy group instead of an ethoxymethyl group. It is used in the synthesis of various organic compounds.

Uniqueness:

Properties

IUPAC Name

1-(ethoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJDGWXCUOAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203758
Record name p-(Ethoxymethyl)anisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55249-73-5
Record name Ethyl 4-methoxybenzyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55249-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Ethoxymethyl)anisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055249735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Ethoxymethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(ethoxymethyl)anisole
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